1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
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Overview
Description
1-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, commonly used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is of interest due to its unique structural modifications, which may impart distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-amino-5-bromobenzophenone.
Cyclization: The precursor undergoes cyclization with an appropriate reagent like acetic anhydride to form the benzodiazepine core.
Bromination: Bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the 8th position.
Acetylation: Finally, acetylation is performed using acetic anhydride to introduce the acetyl group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing sedative and anxiolytic effects.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its potent anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: 1-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to the presence of the bromine atom at the 8th position and the acetyl group at the 1st position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
CAS No. |
2122732-25-4 |
---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
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